N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-17-11-13-18(14-12-17)15-29-24(33)19-7-3-5-9-21(19)31-25(29)28-30(26(31)34)16-23(32)27-20-8-4-6-10-22(20)35-2/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPVBGBDXVXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with a triazole ring. The presence of methoxy and methylbenzyl substituents enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study involving derivatives of quinazoline reported IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumors such as breast and lung cancer .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Mechanism : It is hypothesized that the compound inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines .
- Research Findings : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with similar compounds resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6 .
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties:
- Mechanism : The mechanism might involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Case Studies : Testing against various bacterial strains revealed moderate to strong inhibitory effects, with minimum inhibitory concentrations (MICs) indicating effectiveness .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
